Product packaging for GlcNAcβ1-3Gal(Cat. No.:)

GlcNAcβ1-3Gal

Cat. No.: B1165522
Attention: For research use only. Not for human or veterinary use.
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Description

GlcNAcβ1-3Gal is a defined disaccharide that serves as a fundamental structural motif in various complex glycans, including poly-N-acetyllactosamine chains found on many cell surface glycoproteins and glycolipids . This disaccharide is a critical ligand for galectin-3, a β-galactoside-binding lectin involved in numerous physiological and pathological processes such as cell adhesion, signaling, intracellular trafficking, and the modulation of immune responses . Research indicates that the this compound epitope is recognized by the carbohydrate recognition domain (CRD) of galectin-3, and specific mutations in adjacent binding sites (e.g., K176L) can fine-tune the protein's affinity for this structure, underscoring its importance in studying structure-function relationships . Beyond its role as a natural ligand, this compound is an essential tool for investigating glycan biosynthesis pathways, enzyme specificities of glycosyltransferases, and for developing novel glycan-binding proteins . This product is intended for use as a laboratory reagent in fundamental glycobiology research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C12H22O11

Synonyms

C14H25NO11

Origin of Product

United States

Ii. Biosynthesis and Enzymology of Glcnacβ1 3gal Linkages

Glycosyltransferases Responsible for GlcNAcβ1-3Gal Synthesis

The formation of the β1-3 linkage between N-acetylglucosamine (GlcNAc) and galactose (Gal) is primarily mediated by a family of enzymes known as β1,3-N-acetylglucosaminyltransferases.

β1,3-N-acetylglucosaminyltransferases (B3GNTs)

β1,3-N-acetylglucosaminyltransferases (B3GNTs) are a family of enzymes that catalyze the transfer of a GlcNAc residue from UDP-GlcNAc to an acceptor molecule, forming a β1-3 glycosidic bond. Several members of the B3GNT family have been identified and characterized, each exhibiting distinct substrate specificities and tissue expression patterns. These enzymes are typically type II transmembrane proteins located in the Golgi apparatus. wikipedia.orgrndsystems.com They play crucial roles in the biosynthesis of various glycan structures, including poly-N-acetyllactosamine chains and the backbone of dimeric sialyl Lewis a. wikipedia.org For instance, B3GNT2 is involved in the synthesis and elongation of poly-N-acetyllactosamine chains and shows a marked preference for Gal(β1-4)Glc(NAc)-based acceptors. uniprot.org

Specificity of Enzymes (e.g., Neisseria meningitidis lgtA gene product)

The specificity of B3GNT enzymes is crucial for the synthesis of diverse glycan structures. While some B3GNTs exhibit broad acceptor specificity, others are highly specific to particular acceptor substrates. A notable example is the β-N-acetylglucosaminyltransferase encoded by the lgtA gene in Neisseria meningitidis. nih.govoup.comresearchgate.net This enzyme, referred to as LgtA, is involved in the synthesis of the lacto-N-neo-tetraose structural element in bacterial lipooligosaccharides. nih.govoup.comresearchgate.net LgtA catalyzes the introduction of GlcNAc from UDP-GlcNAc in a β1-3 linkage to accepting Gal residues. nih.govoup.com Interestingly, recombinant LgtA has demonstrated a broad acceptor specificity towards both α- and β-galactosides, including those related to N- or O-protein-, or lipid-linked oligosaccharides. nih.govoup.comoup.com It can also act efficiently on monomeric and dimeric N-acetyllactosamine. nih.govresearchgate.net This broad specificity makes LgtA a potentially valuable catalyst for the in vitro synthesis of this compound and GalNAcβ1-3Gal linkages. nih.govresearchgate.net

Precursor Substrate Utilization in Biosynthetic Pathways

The biosynthesis of the this compound linkage requires specific precursor substrates. The GlcNAc residue is donated by the activated sugar nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.netwikipedia.orgwikipedia.orgguidetopharmacology.org UDP-GlcNAc is a key intermediate in the hexosamine biosynthesis pathway, synthesized from fructose (B13574) 6-phosphate and glutamine. wikipedia.org The galactose residue is typically present as the acceptor molecule, often as a terminal β-linked galactose residue on a growing glycan chain. The activated form of galactose, UDP-galactose (UDP-Gal), serves as a donor substrate for galactosyltransferases that form the galactose residue prior to the addition of GlcNAc. wikipedia.orgfishersci.ca UDP-Gal is an intermediate in the production of polysaccharides and is important in nucleotide sugar metabolism. wikipedia.org

Regulatory Mechanisms of this compound Biosynthesis

The regulation of this compound biosynthesis is crucial for controlling the structure and function of glycoconjugates. This regulation can occur at multiple levels, including gene expression of the glycosyltransferases, enzyme localization, and substrate availability. While the search results did not provide detailed specific regulatory mechanisms for the this compound linkage itself, the general principles of glycosyltransferase regulation apply. The expression levels and activities of glycosyltransferases are known to be altered in various physiological and pathological conditions, such as cancer. nih.gov The availability of nucleotide sugar substrates like UDP-GlcNAc can also influence glycosylation pathways. wikipedia.orgwikipedia.org O-GlcNAcylation, which utilizes UDP-GlcNAc as a substrate, is involved in intracellular signaling and can compete with other glycosylation pathways. wikipedia.org

Engineered Biosynthetic Pathways for this compound Integration

Engineered biosynthetic pathways have been developed to synthesize complex glycans, including those containing the this compound linkage, in heterologous hosts like Escherichia coli. frontiersin.orgnih.govnih.gov These approaches often involve co-expressing glycosyltransferases from different organisms to reconstruct specific glycosylation pathways. For example, engineered E. coli strains have been developed to produce human-like N-linked glycoproteins containing the Galβ1-4GlcNAc-β1-3Gal-β1-3GlcNAc- tetrasaccharide glycan, which includes the this compound motif. nih.gov This is achieved by integrating genes encoding glycosyltransferases, such as the LsgCDEF enzymes from Haemophilus influenzae, into the E. coli genome or plasmids. frontiersin.orgnih.govnih.gov These engineered systems utilize endogenous precursor substrates like UDP-GlcNAc and UDP-Gal and can be further modified to produce terminally sialylated glycans. frontiersin.orgnih.govnih.gov Such engineered pathways offer a controllable method for the synthesis of complex oligosaccharides and hold potential for the economical production of therapeutic glycoproteins. frontiersin.orgnih.govresearchgate.netacs.org

Iii. Structural Context and Glycoconjugate Integration of Glcnacβ1 3gal

GlcNAcβ1-3Gal in N-Glycans

N-glycans are a diverse group of oligosaccharides attached to proteins through an N-glycosidic bond to the amide nitrogen of an asparagine residue within the consensus sequence Asn-Xaa-Ser/Thr (where Xaa is any amino acid except proline). This compound plays a role in the extension and branching of the antennae of complex N-glycans.

Integration into Linear Poly-N-acetyllactosamine Chains

A prominent feature of many complex N-glycans is the presence of poly-N-acetyllactosamine (poly-LacNAc) chains. These linear chains are composed of repeating disaccharide units of N-acetyllactosamine (LacNAc), which has the structure Galβ1-4GlcNAc. The repeating unit is specifically [-Galβ(1,4)-GlcNAcβ(1,3)-]n. wikipedia.org The this compound linkage constitutes the β(1,3) bond between a GlcNAc residue and a subjacent Gal residue within these repeating LacNAc units. wikipedia.org These poly-LacNAc chains can be attached to N-glycans, providing a backbone for further glycosylation. wikipedia.org

Branching Patterns on N-Glycan Antennae

Poly-LacNAc chains on N-glycans can exhibit both linear and branched structures. wikipedia.org While the linear extension involves the repetition of the Galβ1-4GlcNAcβ1-3 sequence, branching typically occurs through the addition of a GlcNAc residue via a β1-6 linkage to a galactosyl residue within the chain. The this compound linkage is thus part of the linear segments that form the antennae extending from the core mannose structure of complex N-glycans. Some research indicates that the this compound sequence can itself form a "type 1 chain" antenna in certain N-glycans, particularly noted in some insect glycoproteins.

This compound in O-Glycans

O-glycans are carbohydrates linked to the hydroxyl group of serine or threonine residues in proteins, initiated by the attachment of an N-acetylgalactosamine (GalNAc) residue. This compound is involved in the formation of specific core structures and the subsequent extension of O-glycan chains.

Core Structures Involving this compound (e.g., Core 3, Core 4)

The GlcNAcβ1-3 linkage to GalNAc is a defining characteristic of the Core 3 O-glycan structure. Core 3 is specifically represented as GlcNAcβ1-3GalNAcα1-Ser/Thr. The biosynthesis of Core 3 is catalyzed by the enzyme Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT).

Core 4 O-glycans are structurally related to Core 3. They are formed by the addition of a GlcNAc residue via a β1-6 linkage to the GalNAc residue of a Core 3 structure, resulting in GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-Ser/Thr. Therefore, the GlcNAcβ1-3GalNAc disaccharide is an integral part of both Core 3 and Core 4 O-glycan structures.

Extension of O-Glycan Chains

Beyond the core structures, O-glycan chains can be extended through the addition of further monosaccharides. Core 1-4 structures are capable of being elongated. A common mode of extension involves the formation of poly-N-acetyllactosamine sequences, which consist of repeating Galβ1-4GlcNAcβ1-3 units. While the repeating unit is Galβ1-4GlcNAcβ1-3, the this compound linkage is the latter half of this repeating disaccharide unit, contributing to the linear extension of O-glycan chains. Type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) extensions can be repeated multiple times on O-glycans.

This compound in Glycolipids (Glycosphingolipids)

Glycolipids, particularly glycosphingolipids (GSLs), are membrane lipids containing a ceramide backbone linked to a carbohydrate moiety. This compound is found within the glycan structures of certain GSL series. Poly-N-acetyllactosamine chains, which contain the repeating this compoundβ1-4 sequence, can be attached to glycolipids. wikipedia.org

The lacto-series GSLs are characterized by a core structure that includes the this compound linkage. For instance, lactotriaosylceramide (Lc3), a precursor for neolacto-series GSLs, has the structure this compoundβ1-4Glcβ-Cer. This demonstrates the presence of the this compound disaccharide unit directly linked to glucose and ceramide in the core of lacto-series GSLs and as the initial extension in neolacto-series GSLs. The neolacto-series GSLs are built upon the repeating Galβ1-4GlcNAcβ1-3 unit attached to lactosylceramide (B164483) (Galβ1-4Glcβ-Cer), meaning they incorporate the this compound linkage as part of their poly-LacNAc extensions.

This compound in Human Milk Oligosaccharides (HMOs)

This compound, also known as lacto-N-biose (LNB), is a significant disaccharide component found within the complex structures of Human Milk Oligosaccharides (HMOs). cazypedia.orgnih.govresearchgate.netacs.orgportlandpress.com HMOs represent a diverse group of indigestible carbohydrates present in human milk, with over 200 different structures identified and more than 100 characterized to date. acs.orgglycoforum.gr.jprsc.org LNB serves as a basic determinant and a core structural unit in many HMOs. acs.orgglycoforum.gr.jpbiorxiv.orgescholarship.org

The biosynthesis of HMOs, including those containing the this compound linkage, is carried out by specific glycosyltransferases within the mammary epithelial cells. glycoforum.gr.jprsc.orgnih.govoup.com For instance, the trisaccharide this compoundβ1-4Glc (LNTri II or Lc3) is formed through the action of iGnT (β-1-3-N-acetylglucosaminyltransferase) on lactose (B1674315). rsc.orgnih.gov LNB (Galβ1-3GlcNAc) is a prominently featured motif, particularly in branched HMO structures. researchgate.netacs.org Examples of HMOs containing the this compound linkage include lacto-N-tetraose, lacto-N-hexaose, lacto-N-fucopentaose I, and sialyllacto-N-tetraose a. cazypedia.org

The enzymatic degradation of HMOs by the infant gut microbiota, particularly by Bifidobacterium species, involves glycoside hydrolases capable of cleaving specific linkages within these oligosaccharides. wur.nl For example, lacto-N-biosidase (LnbX) from Bifidobacterium longum can hydrolyze the this compound linkage found in certain HMOs, such as lacto-N-hexaose, lacto-N-fucopentaose I, and sialyllacto-N-tetraose a. cazypedia.org this compound can also be a product of enzymatic digestion of HMOs by bacterial enzymes. wur.nl

Research into the synthesis of complex branched HMOs has led to the development of controllable chemoenzymatic strategies. researchgate.netacs.org These methods aim to assemble desired sugar units, including those forming the LNB motif at the β3 arm, using specific glycosyltransferases. researchgate.netacs.org

Functional Implications of this compound as a Terminal or Internal Epitope

This compound functions as a carbohydrate epitope, a specific structural motif recognized by other molecules, such as lectins and antibodies. nih.gov While generally rare as a terminal non-reducing residue on glycans in healthy tissues, this compound epitopes are found on truncated glycans associated with certain conditions, including cancer cells. plos.orgresearchgate.net

Studies utilizing lectins, carbohydrate-binding proteins, have provided insights into the recognition of the this compound epitope. A recombinant fungal lectin from Psathyrella velutina (PVL) has demonstrated micromolar affinity for this compound epitopes. plos.org Crystal structure analysis of the PVL complexed with this compound has helped to elucidate the structural basis of this specificity. plos.orgresearchgate.net PVL binding has been observed to be specific to cancer tissue, showing weak or no labeling on most healthy tissues, with the exception of stomach glands. plos.org Although PVL primarily binds terminal GlcNAc, it also shows binding to sialic acid. plos.org

The this compound disaccharide, as a terminal structure, has been identified as a receptor for certain bacterial adhesins. Glycans terminating in this compound have been shown to consistently bind to variants of the F17G lectin domain found in enterotoxigenic E. coli (ETEC). scienceopen.comnih.gov However, the relatively high concentration of F17G required for binding suggests a lower affinity for this specific epitope. scienceopen.comnih.gov Mucosal glycans terminating in this compound have been recognized as F17G receptors, and the prevalence of these terminal receptors may play a role in regulating pathogen association with host cells. scienceopen.com

Beyond its role as a terminal structure, this compound can also exist as an internal sequence within larger oligosaccharides. nih.gov It is a component of the polylactosamine extended branches found in N-glycans. plos.org In healthy tissues, the GlcNAc residues within these branches are typically capped by other sugars, such as galactose and sialic acid, due to the activity of galactosyltransferases and sialyltransferases, preventing them from being terminal. plos.org

This compound linkages are synthesized by specific enzymes known as β3-GlcNAc-transferases. karger.com Alterations in the activity of these enzymes have been associated with certain diseases, including changes observed in leukemia cells. karger.com The this compound structure is also a common part of type 1 and type 2 blood group glycans. nih.gov Furthermore, terminal GlcNAc residues, particularly those on core 2 structures, can serve as the foundation for the attachment of Lewis antigens. embopress.org this compound can also be a component of linear GlcNAcβ1-6 Gal(NAc) structures. karger.com

In addition to its presence in human glycoconjugates, this compound linkages are found in the poly-lacto-N-biose (LNB) containing structures present in the GPI anchors of Trypanosoma brucei. portlandpress.com The disaccharide can also be released through the enzymatic cleavage of keratan (B14152107) sulfate-type oligosaccharides. nih.gov Research on human-induced pluripotent stem cells (hiPSCs) has identified this compound as a component of the epitope recognized by the R-10G antibody. nih.gov The R-10G binding protein isolated from hiPSCs contains both sulfated (GlcNAc(6S)β1-3Gal) and non-sulfated (this compound) forms of this disaccharide. nih.gov

Iv. Biological Functions and Molecular Recognition Involving Glcnacβ1 3gal

Role in Cell-Cell Interactions and Adhesion

Glycans, including those containing the GlcNAcβ1-3Gal motif, are crucial for cell communication and act as ligands in cell-to-cell interactions. They are involved in regulating cell-cell and cell-matrix adhesion, influencing processes such as cell motility, growth, differentiation, and apoptosis. insung.nethelsinki.fioup.comnih.gov Cell surface glycoconjugates, which can present this compound epitopes, undergo structural alterations in various diseases, including cancer. plos.orgresearchgate.netnih.govnih.gov These altered glycan structures can serve as markers and influence cell adhesion properties.

Recognition by Glycan-Binding Proteins (GBPs)

This compound is recognized by a diverse array of glycan-binding proteins (GBPs), including lectins, galectins, and bacterial adhesins. These interactions are fundamental to many biological processes, including immune recognition and pathogen adhesion. nih.govresearchgate.netfrontiersin.orgnih.govpnas.orgresearchgate.net

Lectins (e.g., Fungal Lectins like PVL)

Lectins are carbohydrate-binding proteins that play major roles in biological processes such as immune recognition, inflammatory responses, cytokine signaling, and cell adhesion. nih.gov The this compound disaccharide is a recognized ligand for certain lectins. For instance, the fungal lectin from Psathyrella velutina (PVL) exhibits a strong specificity for terminal GlcNAc residues, with a micromolar affinity for this compound epitopes. plos.orgresearchgate.netnih.govnih.gov The crystal structure of PVL in complex with this compound has provided insights into the structural basis of this specificity. plos.orgresearchgate.netnih.gov PVL's binding to terminal GlcNAc, including this compound, has been utilized for labeling truncated glycans on human cancer cells, where these epitopes are often more exposed than in healthy tissues. plos.orgresearchgate.netnih.govnih.govresearchgate.net

The affinity characteristics and thermodynamic contributions for the binding of recombinant PVL (rPVL) with different oligosaccharides, including this compound, have been determined.

LigandAffinity (µM)Enthalpy (kcal/mol)Entropy (cal/mol/deg)
This compoundMicromolarData not explicitly provided for this disaccharide in snippetsData not explicitly provided for this disaccharide in snippets
Biantennary N-glycans with GlcNAcβ1-2Man capped branchesMicromolarFavorableFavorable

Note: Specific numerical data for the affinity and thermodynamic contributions of rPVL binding to this compound were not explicitly available in the provided snippets, only that the affinity is in the micromolar range. plos.orgresearchgate.netnih.gov

Galectins and Modulation of Affinity

Galectins are a family of soluble proteins defined by a conserved β-galactoside binding site. nih.govglycoforum.gr.jp They interact with β-galactoside-containing glycans, including those with this compound linkages, and are involved in various functions such as cell adhesion, signaling, and intracellular trafficking. nih.govglycoforum.gr.jpraybiotech.comclinisciences.com While galectins primarily bind β-galactosides, adjacent binding sites within their carbohydrate recognition domains (CRDs) influence their fine specificity for larger natural saccharides. nih.govglycoforum.gr.jp

The addition of GlcNAcβ1-3 to a galactoside can be tolerated by galectin-3, and with an additional galactose residue, potentially in an adjacent binding site, enhanced affinity may be observed. nih.gov Studies on galectin-3 mutants, such as K176L, have shown increased affinity for β-galactosides substituted with GlcNAcβ1-3, as found in poly-N-acetyllactosaminoglycans. nih.gov This suggests that interactions with GlcNAcβ1-3 containing structures can modulate galectin-3 binding affinity. nih.govoup.com The binding affinity of galectin-3 for Galβ1-3GlcNAc is reported to be lower than for Galβ1-4GlcNAc (LacNAc). oup.com

Galectins often bind to glycoproteins or cell surfaces with higher apparent affinity than to free oligosaccharides, which may be due to extended binding sites providing higher monovalent affinity, in addition to multivalent interactions. glycoforum.gr.jp

Bacterial Adhesins (e.g., E. coli F17G)

Bacterial adhesins are virulence factors that mediate the attachment of bacteria to host cells, often by recognizing specific glycan receptors on host surfaces. nih.govresearchgate.net Some bacterial adhesins have been shown to recognize this compound motifs. For example, the F17G adhesin, present on the pili of some Escherichia coli (E. coli) strains, specifically recognizes terminal this compound motifs, although with a relatively low affinity. plos.orgresearchgate.netnih.govresearchgate.net This recognition of terminal GlcNAc, typical of intestinal mucins, suggests a role for this compound in mediating E. coli adhesion to the intestinal lining. researchgate.netnih.gov

The crystal structure of the F17G lectin domain in complex with this compound has been determined, providing structural insights into this interaction. nih.gov Surface Plasmon Resonance (SPR) studies have also been used to investigate the binding of F17G to a series of GlcNAcβ1-xGal disaccharides, further elucidating the structural basis of its binding specificity. nih.gov

Beyond E. coli F17G, other bacterial pathogens may also interact with this compound. For instance, this compound has been shown to inhibit Streptococcus pneumoniae adherence to epithelial cells, although the specific adhesins involved are not yet identified. nih.gov

Contribution to Cellular Homeostasis and Signaling Pathways

Glycans, including those containing this compound, contribute to maintaining normal cellular homeostasis and play essential roles in cell growth and survival. insung.netelifesciences.org They can provide physical protective barriers on the cell surface and facilitate protein folding, sorting, and secretion within the intracellular matrix. insung.net

The interaction of cell surface galectins with branched N-glycans is crucial for maintaining cellular homeostasis, particularly in mammalian cells. elifesciences.orgnih.govelifesciences.org this compound can be a component of polylactosamine chains, which are extensions of N-glycans and O-glycans. plos.orgglycoforum.gr.jpelifesciences.orgnih.govoup.com These polylactosamine structures, containing LacNAc (Galβ1-4GlcNAc) units, are recognized by galectins. nih.govglycoforum.gr.jpelifesciences.orgnih.govelifesciences.orgmdpi.com

In situations where N-glycan branching is deficient, a self-correcting mechanism involving the Golgi can lead to the generation of bioequivalent N-glycans, including increased poly-LacNAc extension via β1,3-N-acetylglucosaminyltransferase (B3GNT), to preserve galectin-glycoprotein interactions and cellular homeostasis. elifesciences.orgnih.govelifesciences.org This highlights the importance of this compound-containing structures as part of the galectin-glycoprotein lattice that regulates cellular functions. elifesciences.orgnih.govelifesciences.org

Glycans also act as ligands for many immune-modulating receptors, and specific ligations can dictate either enhancing or suppressive immune responses, indicating their involvement in signaling pathways. insung.net Intracellular glycan-dependent interactions of galectins can also occur, targeting luminal glycoproteins and potentially being associated with autophagy processes. mdpi.com

Vi. Synthetic Approaches for Glcnacβ1 3gal and Complex Glycans

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic methods, often involving chemical synthesis of carbohydrate building blocks followed by enzymatic glycosylation to form specific linkages. This approach can be particularly useful for the synthesis of complex and asymmetrically branched glycans. nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

One strategy involves the chemical synthesis of a core saccharide structure that contains a "stop" signal, such as an azide (B81097) group, at a specific position to block enzymatic activity at that site. nih.govresearchgate.netacs.org Subsequent enzymatic glycosylation can then be directed to other unprotected sites. nih.govresearchgate.netacs.org After desired sugars are assembled on the accessible arm, the "stop" signal can be chemically converted to allow further enzymatic extension. nih.govresearchgate.netacs.org This "stop-and-go" method offers control over the sequential assembly of sugars on different branches of a complex glycan structure. nih.govresearchgate.netresearchgate.netacs.org

For example, a chemoenzymatic strategy for synthesizing asymmetric biantennary human milk oligosaccharides utilized a core tetrasaccharide, GlcNAcβ1,3(GlcN3β1,6)Galβ1,4Glc, where the azide group on the β1,6-linked glucosamine (B1671600) served to block β1,4-galactosyltransferase activity on that arm. nih.govresearchgate.netacs.org Enzymatic extension was initially directed to the β1,3-linked GlcNAc arm using glycosyltransferases. nih.govresearchgate.netacs.org After modifying the β1,3 arm, the azide was reduced and acetylated to GlcNAc, enabling further enzymatic elongation on the β1,6 arm. nih.govresearchgate.netacs.org This approach demonstrated the flexibility to assemble different glycan epitopes. acs.org

Chemoenzymatic methods have also been applied to the synthesis of N-glycans and O-mannose glycans, often involving the chemical preparation of core structures or building blocks followed by enzymatic elongation and diversification using various glycosyltransferases. frontiersin.orgrsc.org

Enzymatic Synthesis Using Recombinant Glycosyltransferases

Enzymatic synthesis utilizes glycosyltransferases to catalyze the formation of glycosidic bonds with high specificity for both the sugar donor and the acceptor molecule, as well as the type of linkage formed. oup.comgoogle.comresearchgate.net Recombinant glycosyltransferases are particularly valuable for these approaches due to the ability to produce them in sufficient quantities and, in some cases, engineer their properties. oup.comresearchgate.netresearchgate.netacs.org

The enzyme UDP-GlcNAc:Galα/β-R β3-N-acetylglucosaminyltransferase (LgtA) from Neisseria meningitidis has been characterized as a useful catalyst for the in vitro synthesis of GlcNAcβ1-3Gal linkages. oup.comresearchgate.net Recombinant LgtA expressed in E. coli showed broad acceptor specificity, catalyzing the transfer of GlcNAc from UDP-GlcNAc to terminal galactose residues in both α and β anomeric configurations. oup.comresearchgate.net This enzyme can act on various acceptor structures, including lactose (B1674315) (Galβ1-4Glc), demonstrating its potential for synthesizing this compound and related structures found in polylactosaminoglycans. oup.comresearchgate.net Optimal conditions for recombinant LgtA activity include a pH range of 7.5–8.0 and the presence of divalent cations, with Mn²⁺ being the most effective activator. oup.com

Other glycosyltransferases, such as β1,3-N-acetylglucosaminyltransferases, are involved in forming the this compound linkage within more complex glycans, including those found in O-glycan core 3 structures. nih.govoup.com

Production of Defined Oligosaccharides

Enzymatic synthesis is a powerful tool for producing defined oligosaccharides with specific linkages and structures. By selecting appropriate glycosyltransferases and acceptor molecules, researchers can synthesize a variety of oligosaccharides containing the this compound motif. researchgate.netresearchgate.net This is particularly relevant for the synthesis of human milk oligosaccharides, many of which contain the lacto-N-biose (this compound) or N-acetyllactosamine (Galβ1-4GlcNAc) units as core structures that are further elongated and decorated. nih.govresearchgate.netfrontiersin.org

Controllable enzymatic synthesis methods have been developed to assemble desired sugars on specific arms of branched oligosaccharides, allowing for the creation of asymmetric structures. nih.govacs.org This involves the careful selection and application of glycosyltransferases with defined substrate specificities. nih.govacs.org

Cell-Free Biosynthesis Platforms

Cell-free biosynthesis platforms offer an alternative approach to enzymatic synthesis, allowing for the assembly of enzymatic pathways in vitro without the complexities of a living cell. These platforms can involve mixing cell lysates enriched with glycosyltransferases or using purified enzymes to build glycans. biorxiv.orgnih.govnih.govresearchgate.net

A modular cell-free platform called GlycoPRIME has been developed for assembling protein glycosylation pathways by mixing cell-free synthesized glycosyltransferases. biorxiv.orgnih.govnih.gov This platform allows for the creation of diverse glycan structures by combining different enzymes. biorxiv.orgnih.gov While the focus is on protein glycosylation, the principle of using cell-free systems with defined enzyme mixtures could be applied to the synthesis of free oligosaccharides like this compound or larger glycans containing this disaccharide. Cell-free systems can offer advantages such as reaction compartmentalization and tunable reaction conditions. researchgate.net

Metabolic Oligosaccharide Engineering (MOE) for Cellular Glycan Modification

Metabolic Oligosaccharide Engineering (MOE) is a technique used to modify glycans within living cells by introducing unnatural monosaccharide analogs that are processed by the cell's endogenous glycosylation machinery. researchgate.netnih.govscispace.com These analogs can be incorporated into cellular glycans, allowing for the study of glycan biosynthesis and function, or for the introduction of bioorthogonal chemical handles for labeling and imaging. researchgate.netnih.govscispace.com

While MOE primarily focuses on modifying existing cellular glycosylation pathways rather than de novo synthesis of specific free oligosaccharides like this compound, it can influence the presentation and elaboration of glycans that contain the this compound motif. For instance, introducing modified sugar precursors can affect the synthesis of polylactosamine chains or O-glycans that incorporate this compound. researchgate.netacs.org MOE has been used to introduce azide-containing sugars into cellular glycans, which can then be tagged with bioorthogonal reaction partners. researchgate.net It can also be employed to perturb glycan biosynthesis by using synthetic sugars that act as primers or inhibitors of glycosyltransferases. acs.org For example, a disaccharide primer, α-napthyl GlcNAcβ1−3Gal, has been used to inhibit the elaboration of cellular N-acetyllactosamine epitopes. acs.org

Vii. Role in Biological Systems and Pathophysiology

Altered Glycan Expression in Disease States

Aberrant Glycosylation in Cancer

Changes in glycosylation patterns are considered a hallmark of cancer. frontiersin.orgmdpi.comsci-hub.seresearchgate.net Aberrant expression of GlcNAcβ1-3Gal and related structures, particularly as components of Lewis antigens and polylactosamine chains, has been observed in various malignancies. frontiersin.orgnih.govnih.govmdpi.com

Association with Tumor-Associated Carbohydrate Antigens (TACAs): this compound is a backbone component of Type 1 Lewis antigens (Lea and Leb), which are often highly expressed in several cancers. frontiersin.orgnih.gov These TACAs can be involved in tumor metastasis and are considered potential tumor markers. nih.govmdpi.com

Polylactosamine Repeats: Repetitive sequences of Type 1 LacNAc (di-LacNAc type 1) have been identified on lactosylceramides in colonic adenocarcinoma and colon cancer cell lines. nih.govmdpi.com These repeats can serve as specific ligands for tumor-associated galectin 3 (Gal-3), particularly its truncated version (Gal-3∆), which is relevant in tumor progression. mdpi.com

Truncated Glycans: In some cancers, there is an increase in truncated O-glycans that may present terminal non-reducing GlcNAc residues, which are rare on healthy tissues. researchgate.netplos.org A fungal lectin from Psathyrella velutina (PVL) has shown specificity for this compound epitopes and has been used to label cancer cells in lung, breast, and colon carcinomas. researchgate.netresearchgate.netplos.org

Specific Cancer Types: Altered glycosylation involving Type 1 LacNAc has been noted in several cancers:

Colorectal Cancer: Shorter O-glycan chains and expression of precursor structures like the Tk antigen (GlcNAcβ1-6(GlcNAcβ1-3)Gal) have been observed. aacrjournals.orgportlandpress.com

Pancreatic Cancer: Increased levels of sialylated Type 1 LacNAc, also known as Dupan-2, have been associated with pancreatic cancer. spandidos-publications.com

Breast Cancer: Changes in O-glycan core structures and expression of TACAs, potentially involving truncated glycans, are seen in breast cancer. mdpi.comportlandpress.com

Gastric Cancer: Aberrant glycosylation in serum proteins is associated with gastric cancer. researchgate.net

Hepatocellular Carcinoma: Altered sialylation, potentially involving Type 1 LacNAc substrates for sialyltransferases, is linked to hepatocellular carcinoma. mdpi.com

The altered expression of glycosyltransferases and glycosidases is a key mechanism driving aberrant glycosylation in cancer. sci-hub.sekarger.com

Involvement in Autoimmune and Inflammatory Conditions

Glycosylation changes are also implicated in autoimmune and inflammatory diseases. portlandpress.comelifesciences.orgresearchgate.netnih.govresearchgate.net Alterations in this compound-containing structures can affect immune cell function and the inflammatory response.

Galectin Interactions: Galectins, which are β-galactoside-binding proteins, interact with LacNAc residues (both Type 1 and Type 2) on glycoproteins and glycolipids. nih.govconicet.gov.arconicet.gov.aroup.com These interactions are crucial for regulating immunity. nih.govconicet.gov.arconicet.gov.ar Galectin-1, for instance, recognizes terminal LacNAc residues and can modulate immune cell survival, activation, and trafficking. conicet.gov.ar Galectin-3 can bind to internal LacNAc repeats. conicet.gov.ar

Inflammatory Bowel Disease (IBD): Altered glycosylation of mucins, including increased sialylation and reduced sulfation, has been reported in IBD. researchgate.net While the specific involvement of this compound is not always explicitly detailed, changes in core structures and elongation pathways that could involve this disaccharide are relevant in the context of mucin glycosylation in IBD and its potential link to cancer development. researchgate.net

Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE): Galectin-1 can limit autoimmune neuroinflammation by interacting with glycans on immune cells. nih.govconicet.gov.ar Studies in EAE models suggest that Galectin-1 acts on microglia via interaction with core 2 O-glycans on CD45, shifting them towards an anti-inflammatory phenotype. conicet.gov.ar

Rheumatoid Arthritis: Alterations in N-glycosylation have been observed in rheumatoid arthritis. researchgate.net

The availability of specific glycan structures, including those containing LacNAc, exquisitely regulates the functional consequences of galectin binding in autoimmune pathologies. conicet.gov.ar

Association with Neurodegenerative Processes (e.g., Alzheimer's Disease)

Aberrant glycosylation has also been linked to neurodegenerative disorders, including Alzheimer's Disease (AD). mdpi.comnih.gov While research often focuses on other glycan modifications like O-GlcNAcylation and N-glycosylation changes, the broader context of altered glycosylation in AD suggests potential roles for structures containing this compound.

General Glycosylation Changes in AD: Alterations in serum protein N-glycosylation have been observed in AD. mdpi.comnih.gov Dysregulation of enzymes involved in N-glycosylation and disruption of normal glycosylation processes due to ER stress triggered by pathogenic proteins like tau and amyloid-beta are noted in AD. mdpi.com

Mucin-Type O-Glycosylation: Mucin-type O-glycosylation, which can involve core structures that are extended by this compound linkages (as part of polylactosamine), has been reported in Amyloid Precursor Protein (APP). mdpi.com Alterations in O-glycosylation of APP are recognized for their effect on processing, Aβ aggregation, and immune response modulation in AD. mdpi.com

O-Glycome Changes in Parkinson's Disease: Studies on Parkinson's Disease (PD) have identified changes in the O-glycome, including potential peeling products that may contain GlcNAc at their core, although the specific linkage is not always defined as β1-3Gal. acs.org

While direct evidence specifically detailing the role of this compound in AD pathogenesis is less prominent in the provided snippets compared to other glycan structures, the widespread nature of aberrant glycosylation in neurodegeneration suggests that changes involving this disaccharide as part of larger glycan structures could contribute to the disease process.

Pathogen Recognition and Host-Pathogen Interactions

Glycans on host cells serve as recognition sites for pathogens, and this compound-containing structures can play a role in these interactions. researchgate.netnih.govoup.comfrontiersin.orgmdpi.comnih.govnih.gov

Lectins as Recognition Factors: Host lectins, including galectins, can recognize microbial pathogens by binding to glycans on their surface. researchgate.netoup.commdpi.com Galectins recognize LacNAc-containing glycoconjugates, which include structures with the this compound motif. nih.govconicet.gov.aroup.comfrontiersin.org

Bacterial Adhesion and Invasion: Glycans on host cells are utilized by pathogenic bacteria for attachment and invasion. nih.govnih.gov For example, Pseudomonas aeruginosa binds to a variety of glycans, and while the specific role of this compound is not detailed, the bacterium utilizes host cell surface glycans for interaction. nih.govnih.gov Helicobacter pylori uses lectins to recognize carbohydrate residues on gastric mucosa cells for infection. mdpi.com

Viral Interactions: Some viruses, like Herpes Simplex Virus (HSV-1), appear to utilize host galectins, which bind LacNAc, to promote immune evasion. frontiersin.org

Parasite Interactions: The Tk antigen (GlcNAcβ1-6(GlcNAcβ1-3)Gal), which contains the this compound linkage, has been detected in certain cestodes (tapeworms), suggesting its presence in parasite glycans. mdpi.com Host lectins can also recognize glycans from eukaryotic parasites. oup.com

Bacterial Glycosidases: Some pathogenic bacteria, such as Streptococcus pneumoniae, encode extracellular glycosidases that can degrade host glycans, including those containing this compound, potentially for nutrient acquisition or immune evasion. frontiersin.org

The specific glycan-binding profiles of pathogens and host recognition factors highlight the importance of structures like this compound in mediating host-pathogen interactions. nih.govnih.gov

Developmental Glycan Remodeling

Glycosylation patterns are dynamic and undergo significant changes during development and differentiation. researchgate.netkarger.comnih.gov The remodeling of glycans, including the synthesis and modification of this compound-containing structures, is essential for normal developmental processes.

Regulation of Glycosyltransferases: The expression and activity of glycosyltransferases, the enzymes responsible for synthesizing glycan structures, are tightly regulated during development. karger.comnih.gov This regulation dictates the specific glycan structures present in different cell types and developmental stages.

Changes in Glycan Structures: As cells differentiate and tissues develop, the repertoire of expressed glycans changes. nih.gov This involves the addition, removal, or modification of monosaccharides, leading to altered glycan structures, including those based on the this compound disaccharide as part of larger chains.

Oncofetal Antigens: Some aberrant glycosylation patterns observed in cancer, such as the expression of Tn antigen and sialyl Lewis structures, resemble glycan patterns seen in early development, sometimes referred to as "oncofetal" antigens. researchgate.netnih.gov The presence of GlcNAc-terminated antigens, which can include structures with the this compound linkage, has been found in early stage development. aacrjournals.org

Role in Cell Communication and Differentiation: Cell-surface glycans are involved in cell-cell communication and differentiation. nih.gov The ability to remodel glycan architectures on cell surfaces offers a way to manipulate cellular physiology and phenotypic outcomes during development. nih.gov

The dynamic nature of glycosylation during development underscores the importance of precise control over the synthesis of glycan structures, including the formation and extension of this compound units, for proper tissue and organ formation.

Viii. Future Research Directions

Elucidation of Novel GlcNAcβ1-3Gal-Mediated Biological Pathways

Future research aims to identify and characterize previously unknown biological pathways in which this compound plays a crucial role. This involves investigating its presence and function in different cell types, tissues, and organisms, particularly in the context of development, disease progression, and host-pathogen interactions. Studies have shown that this compound linkages are present in human milk protein-linked glycans and can be substrates for specific glycosidases, suggesting potential roles in infant nutrition and gut microbiome development. nih.gov The disaccharide is also a component of linear poly-LacNAc antennae found on N-glycans, which are involved in maintaining cellular homeostasis and regulating receptor localization and signaling. elifesciences.orgnih.gov Further research could explore how alterations in this compound-containing structures impact these processes and contribute to disease states. The identification of enzymes responsible for synthesizing or degrading this compound linkages, such as specific β3-GlcNAc-transferases and endo-β-galactosidases, is also an ongoing area of research that will help delineate these pathways. elifesciences.orgnih.govkarger.com

Development of Advanced Glycoengineering Tools for Targeted Synthesis

Advancements in glycoengineering are crucial for the targeted synthesis of this compound-containing structures for research and therapeutic purposes. This includes developing more efficient enzymatic and chemical synthesis methods. For instance, engineered Escherichia coli strains have been developed to produce human-like N-glycoproteins containing the Gal-β-1,4-GlcNAc-β-1,3-Gal-β-1,3-GlcNAc- structure, which includes the this compound linkage. bohrium.comfrontiersin.org These efforts involve integrating glycosyltransferase genes into the bacterial genome and optimizing expression systems to improve glycosylation efficiency and yield. bohrium.comfrontiersin.org Cell-free glycoprotein (B1211001) synthesis systems are also being explored as a modular approach for constructing glycosylation pathways and producing specific glycan structures. researchgate.netbiorxiv.org Future work will focus on refining these tools to achieve precise control over the synthesis of complex glycans featuring the this compound unit, potentially enabling the production of homogeneous glycoengineered proteins and defined oligosaccharides for therapeutic or diagnostic applications.

Integration of Multi-Omics Data for Comprehensive Glycan Analysis

Integrating glycomics data with other omics datasets, such as genomics, transcriptomics, and proteomics, is a critical future direction for a comprehensive understanding of glycans, including those containing this compound. This multi-omics approach can provide insights into how gene regulation influences glycosylation, how glycan structures affect protein function, and how aberrant glycosylation contributes to disease. augusta.edupreprints.org High-throughput platforms for multi-glycosylation-omics analysis are being developed to facilitate the simultaneous profiling of different glycan types and glycopeptides. bioengineer.org These technologies, often coupled with advanced mass spectrometry and bioinformatics tools, aim to address challenges in processing complexity and low throughput in glycan analysis. preprints.orgbioengineer.org The integration of these diverse data streams is expected to reveal complex relationships between genetic variations, protein expression, glycosylation patterns, and biological phenotypes, offering a more complete picture of the roles of this compound-containing structures in biological systems.

Design of Glycomimetics Targeting this compound-Binding Proteins

Designing glycomimetics that specifically target proteins which bind to this compound is a promising area for developing novel therapeutics and research probes. Glycomimetics are molecules that mimic the biological function of carbohydrates but often possess improved drug-like properties, such as enhanced affinity, stability, and bioavailability. glycomimetics.comlongdom.orgnih.gov Proteins that bind glycans, such as lectins, are involved in numerous biological processes, including immune responses and cell adhesion. glycomimetics.comlongdom.orgnih.govraybiotech.comcicbiomagune.es Identifying proteins that specifically recognize this compound and developing glycomimetics that modulate these interactions could lead to new therapeutic strategies for diseases where these interactions are implicated. Challenges in this field include the structural complexity of glycans and the potential for glycomimetics to interact with multiple carbohydrate-binding proteins, leading to off-target effects. longdom.org Future research will focus on rational design approaches, leveraging advances in synthetic chemistry and molecular modeling, to develop highly selective glycomimetics targeting this compound-binding proteins. longdom.org

Q & A

Basic Research Questions

Q. What methods are used to determine the structural conformation of GlcNAcβ1-3Gal in glycoconjugates?

  • Methodological Answer : Structural characterization typically combines X-ray crystallography and surface plasmon resonance (SPR). For example, X-ray crystallography at ~2.0 Å resolution resolves binding motifs, as shown in studies of fungal lectins complexed with this compound . SPR quantifies binding kinetics (e.g., Kd values) and detects minor affinity changes caused by adjacent residues (e.g., Gal-GlcNAc moieties) . Nuclear magnetic resonance (NMR) and mass spectrometry further validate glycan branching and linkage specificity .

Q. How can enzymatic synthesis of this compound be optimized for reproducibility?

  • Methodological Answer : Use β-1,3-N-acetylglucosaminyltransferases (e.g., BbhI from Bifidobacterium bifidum) with optimized donor substrates (e.g., pNP-β-GlcNAc) and acceptors (e.g., lactose). Reaction conditions (pH 7.5, 37°C) and enzyme-to-substrate ratios (1:10) improve yields (>40%) . Chemoenzymatic approaches, such as using galactosyltransferases and GlcNAc donors with protective groups, reduce side reactions .

Q. What analytical techniques confirm the purity of synthesized this compound-containing glycans?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with PA-labeling separates glycan isomers, while tandem mass spectrometry (MS/MS) verifies linkage specificity via fragmentation patterns . Matrix-assisted laser desorption/ionization (MALDI)-TOF MS detects contaminants, and lectin microarrays validate glycan epitopes (e.g., using AAL2 lectin) .

Advanced Research Questions

Q. How do discrepancies in binding affinity data for this compound across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., SPR vs. ITC) or glycan presentation (free vs. conjugated). For example, SPR showed AAL2 binds this compoundβ1-4GlcNAc with slightly lower affinity than GlcNAc alone, likely due to steric hindrance from the trisaccharide . Cross-validation using isothermal titration calorimetry (ITC) and structural docking (e.g., PDB analysis) clarifies thermodynamic contributions .

Q. What strategies identify glycosyltransferases responsible for this compound biosynthesis in specific tissues?

  • Methodological Answer : Combine knock-out models (e.g., CRISPR/Cas9) with glycomic profiling. For example, I-branching β6-N-acetylglucosaminyltransferase (IGnT) catalyzes GlcNAcβ1-6 branching on linear poly-N-acetyllactosamines, which can be tracked via LC-MS/MS after β1-3/β1-6 linkage-specific digestion . Tissue-specific transcriptomics (RNA-seq) and activity assays using UDP-GlcNAc donors further narrow candidate enzymes .

Q. How can this compound’s role in cancer progression be studied methodologically?

  • Methodological Answer : Use glycan microarrays to screen cancer cell lines for this compound expression, followed by functional assays (e.g., migration/invasion). Lectin histochemistry (e.g., PVL lectin) localizes truncated glycans on tumor tissues . Knockdown of β3-GlcNAcT genes (e.g., B3GNT1) combined with RNA-seq identifies downstream pathways (e.g., EMT) .

Data Contradiction and Validation

Q. How to resolve conflicting reports on this compound’s immunomodulatory effects?

  • Methodological Answer : Context-dependent effects (e.g., glycan density or carrier proteins) may explain contradictions. Validate using standardized models:

  • In vitro : Stimulate dendritic cells with synthetic glycoconjugates (this compound linked to BSA) and measure cytokine profiles .
  • In vivo : Use glycoengineered mouse models (e.g., B3gnt2−/−) to isolate immune responses .

Q. Why do enzymatic synthesis yields vary widely for this compound derivatives?

  • Methodological Answer : Variability arises from donor substrate purity (HPLC ≥97%), acceptor flexibility, and enzyme source. For example, Neisseria orientalis β-N-acetylhexosaminidase yields <5% due to low acceptor promiscuity, while B. bifidum enzymes achieve >50% via optimized transglycosylation .

Tables for Key Data

Technique Application Key Finding Reference
X-ray crystallographyBinding site resolutionThis compound occupies 5/6 binding sites in rPVL lectin (1.95 Å resolution)
SPRAffinity measurementKd for this compoundβ1-4GlcNAc = 1.2 µM (vs. 0.8 µM for GlcNAc)
Chemoenzymatic synthesisGlycan production55.4% yield for GalNAcβ1-3Lac using BbhI and pNP-β-GalNAc
Lectin microarrayCancer biomarker screeningPVL lectin binds this compound on truncated N-glycans in colorectal cancer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.